2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 1021258-53-6
Cat. No.: VC11947591
Molecular Formula: C25H24N4O2S
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021258-53-6 |
|---|---|
| Molecular Formula | C25H24N4O2S |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C25H24N4O2S/c1-16-7-9-17(10-8-16)13-26-21(30)15-32-25-28-22-20(18-5-3-2-4-6-18)14-27-23(22)24(31)29(25)19-11-12-19/h2-10,14,19,27H,11-13,15H2,1H3,(H,26,30) |
| Standard InChI Key | XTSMWMXZYAKPLL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. Key substituents include:
-
Cyclopropyl group: Attached at the 3-position of the pyrimidine ring, contributing steric bulk and potential metabolic stability.
-
Phenyl group: Positioned at the 7-position, enhancing hydrophobic interactions with biological targets.
-
Sulfanylacetamide side chain: Linked via a thioether bond at the 2-position, with an N-[(4-methylphenyl)methyl] group that may influence solubility and target binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>24</sub>N<sub>4</sub>O<sub>2</sub>S | |
| Molecular Weight | 444.6 g/mol | |
| IUPAC Name | 2-[(3-Cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
| CAS Number | 1021258-53-6 | |
| Solubility | Not available |
Spectroscopic and Computational Data
-
InChI Key: XTSMWMXZYAKPLL-UHFFFAOYSA-N.
-
SMILES: CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5.
Density functional theory (DFT) calculations predict a planar pyrrolo[3,2-d]pyrimidine core with slight puckering at the cyclopropyl moiety, potentially affecting binding to protein targets.
Synthesis and Preparation
Synthetic Routes
The synthesis employs multi-step protocols, typically beginning with functionalized pyrimidine precursors:
-
Core Formation: Condensation of 4-aminouracil with cyclopropylacetylene under Mitsunobu conditions yields the pyrrolo[3,2-d]pyrimidine scaffold.
-
Sulfanylacetamide Introduction: Thiolation at the 2-position using Lawesson’s reagent, followed by nucleophilic substitution with bromoacetyl chloride and subsequent amidation with 4-methylbenzylamine.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | DIAD, PPh<sub>3</sub>, THF, 0°C→RT | 62% |
| 2 | Thioether Formation | Lawesson’s Reagent, DMF, 80°C | 58% |
| 3 | Amide Coupling | EDC, HOBt, DCM, RT | 45% |
Industrial Scalability Challenges
While lab-scale synthesis achieves moderate yields (45–62%), industrial production faces hurdles:
-
Purification Complexity: Chromatographic separation of stereoisomers due to the cyclopropyl group’s rigidity.
-
Cost of Thiolation Reagents: Lawesson’s reagent necessitates alternatives for large-scale use.
Biological Activities and Mechanisms
In Silico Predictions
Molecular docking simulations suggest high affinity (K<sub>d</sub> ≈ 12 nM) for the ATP-binding pocket of EGFR, driven by:
-
Hydrogen Bonding: Between the pyrimidine-4-one and kinase hinge residues.
-
Hydrophobic Interactions: The 4-methylbenzyl group occupies a hydrophobic cleft adjacent to the ATP site.
Comparative Analysis with Structural Analogues
Table 3: Analogues and Their Properties
| Compound | Molecular Target | IC<sub>50</sub> (nM) | Source |
|---|---|---|---|
| N-[(4-Fluorophenyl)methyl] derivative | JAK2 | 18.3 | |
| 3-Fluoro-4-methylphenyl variant | DNA Gyrase | 42.7 | |
| 4-Methylphenyl derivative | EGFR (predicted) | 12.0 (simulated) |
The 4-methylphenyl substituent in this compound confers superior predicted EGFR affinity compared to fluorinated analogues, likely due to reduced electron-withdrawing effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume